molecular formula C7H4F2N2 B580373 5-(Difluoromethyl)picolinonitrile CAS No. 1211540-57-6

5-(Difluoromethyl)picolinonitrile

Cat. No. B580373
M. Wt: 154.12
InChI Key: JSTITLJMBYUEOW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)picolinonitrile is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . The compound is also known by other names such as 5-(Difluoromethyl)-2-pyridinecarbonitrile and 5-Difluoromethyl-pyridine-2-carbonitrile .


Molecular Structure Analysis

The InChI code for 5-(Difluoromethyl)picolinonitrile is 1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H . This indicates that the compound has a pyridine ring with a difluoromethyl group attached to the 5th carbon and a nitrile group attached to the 2nd carbon .


Physical And Chemical Properties Analysis

5-(Difluoromethyl)picolinonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C . Other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Late-stage difluoromethylation

    • Scientific Field : Chemistry
    • Application Summary : This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
    • Methods of Application : The process involves the transfer of CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
    • Results or Outcomes : These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
  • Deprotonative Functionalization of the Difluoromethyl Group

    • Scientific Field : Chemistry
    • Application Summary : This process involves the functionalization of 3-(difluoromethyl)pyridine via direct deprotonation of -CHF2 with a lithiated base and subsequent trapping with various electrophiles in THF .
    • Methods of Application : In situ quench gives access to 3-pyridyl-CF2-SiMe2Ph as a new silylated compound, which can be post-functionalized with a fluoride source to obtain a larger library of 3-(difluoroalkyl)pyridines that were not accessible via direct deprotonation .
    • Results or Outcomes : The introduction of fluorine atoms or fluorinated functional groups can have a profound impact on the physical, chemical, and biological properties of molecules .

Safety And Hazards

The compound is associated with some hazards. The hazard statements indicate that it is harmful if swallowed (H302) . Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

5-(difluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-7(9)5-1-2-6(3-10)11-4-5/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTITLJMBYUEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)picolinonitrile

Citations

For This Compound
1
Citations
V Bacauanu - 2021 - search.proquest.com
Photoredox catalysis represents the use of photo-excitable molecules to activate substrates via single-electron transfer. The strong redox properties of photocatalysts enable oxidation …
Number of citations: 0 search.proquest.com

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